6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one
Description
Historical Development and Discovery
The development of this compound emerged from the broader historical context of quinoline chemistry, which traces its origins to the mid-nineteenth century when quinoline was first isolated from coal tar distillation products. The systematic exploration of halogenated quinoline derivatives gained momentum during the twentieth century as researchers recognized the profound impact of halogen substituents on biological activity and chemical reactivity. The specific incorporation of trifluoromethyl groups into quinoline structures represents a more recent advancement, driven by the pharmaceutical industry's recognition that fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic properties.
The synthetic methodology for preparing this compound builds upon established quinoline synthesis protocols, particularly the Knorr synthesis and related cyclocondensation reactions. Early investigations into brominated quinoline derivatives focused primarily on simple monobrominated compounds, but the demand for more sophisticated pharmaceutical intermediates led to the development of multiply substituted variants. The introduction of trifluoromethyl functionality required specialized synthetic approaches, as traditional quinoline synthesis methods often proved incompatible with the harsh conditions necessary for trifluoromethyl incorporation.
Documentation of this specific compound can be traced through chemical databases and patent literature, where it appears as both a synthetic intermediate and a research target. The Chemical Abstracts Service assigned the registry number 328955-61-9 to this compound, reflecting its recognition as a distinct chemical entity. Early synthetic routes involved multi-step procedures beginning with appropriately substituted aniline derivatives and employing specialized trifluoromethylation reagents to achieve the desired substitution pattern.
The development timeline reveals that initial interest in this compound stemmed from antimicrobial research programs, where quinoline derivatives had demonstrated promising activity against various bacterial strains. Subsequent investigations expanded to include potential applications in other therapeutic areas, driving continued research into more efficient synthetic methodologies and comprehensive characterization of its chemical properties.
Position in Heterocyclic Chemistry
This compound occupies a significant position within the broader landscape of heterocyclic chemistry, representing a sophisticated example of substituted quinoline derivatives. The quinoline ring system itself constitutes one of the most important nitrogen-containing heterocycles, serving as the structural foundation for numerous natural products, pharmaceuticals, and synthetic intermediates. Within this context, the specific substitution pattern of this compound creates a unique electronic environment that distinguishes it from simpler quinoline derivatives.
The presence of the bromine atom at the 6-position provides a reactive site for various cross-coupling reactions, particularly palladium-catalyzed transformations that have become essential tools in modern organic synthesis. This reactivity enables the compound to serve as a versatile building block for constructing more complex molecular architectures. The electron-withdrawing nature of the bromine substituent also influences the electronic distribution throughout the quinoline ring system, affecting both the chemical reactivity and potential biological activity of the molecule.
The trifluoromethyl group at the 4-position introduces additional complexity to the electronic structure of the compound. Trifluoromethyl substituents are among the most electron-withdrawing groups commonly employed in medicinal chemistry, and their incorporation often leads to significant changes in molecular properties including lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of this group at the 4-position of the quinoline ring maximizes its influence on the heterocyclic system while maintaining synthetic accessibility.
The carbonyl functionality present in the quinolin-2(1H)-one structure provides additional opportunities for chemical modification and contributes to the compound's potential as a hydrogen bond donor or acceptor in biological systems. This combination of structural features positions this compound as a representative example of modern heterocyclic design, where multiple functional groups are strategically incorporated to achieve specific chemical and biological objectives.
Significance of Trifluoromethylated Quinolones in Chemical Science
Trifluoromethylated quinolones represent a particularly important class of compounds within medicinal chemistry and chemical biology, with this compound serving as a prime example of this molecular architecture. The incorporation of trifluoromethyl groups into quinoline structures has emerged as a powerful strategy for modulating biological activity, as demonstrated by the success of fluoroquinolone antibiotics and related therapeutic agents. The unique properties conferred by trifluoromethyl substitution include enhanced lipophilicity, increased metabolic stability, and improved membrane permeability.
Research into antimalarial applications has revealed that trifluoromethyl substitution provides significant advantages in overcoming drug resistance mechanisms. Studies focusing on endochin-like quinolones have demonstrated that the attachment of trifluoromethoxy or trifluoromethyl groups at various positions of the quinoline core can dramatically enhance antimalarial activity against resistant strains of Plasmodium. The strategic placement of these substituents at the 2-, 3-, 4-, or 6-positions has proven crucial for generating selective and potent antimalarial agents.
The electronic effects of trifluoromethyl groups extend beyond their direct influence on biological activity to encompass their impact on chemical reactivity and synthetic accessibility. The strongly electron-withdrawing nature of the trifluoromethyl group affects the nucleophilicity and electrophilicity of adjacent positions on the quinoline ring, thereby influencing reaction outcomes and regioselectivity in synthetic transformations. This electronic modulation has proven particularly valuable in developing novel synthetic methodologies and exploring structure-activity relationships.
Furthermore, trifluoromethylated quinolones have found applications in diverse research areas including materials science, where their unique electronic properties contribute to the development of liquid crystals and fluorescent probes. The thermal and photochemical stability imparted by trifluoromethyl substitution makes these compounds particularly suitable for applications requiring robust molecular frameworks. The growing importance of fluorinated compounds in chemical research has established trifluoromethylated quinolones as essential components of modern chemical libraries and screening collections.
Research Objectives and Scope
Contemporary research involving this compound encompasses several interconnected objectives aimed at exploring its synthetic utility, chemical properties, and potential applications. Primary research goals include the development of efficient synthetic methodologies for preparing this compound and related derivatives, comprehensive characterization of its physical and chemical properties, and systematic evaluation of its biological activity across various therapeutic targets.
Synthetic methodology development represents a crucial research priority, as current preparation methods often involve multi-step procedures with modest overall yields. Investigations into alternative synthetic routes focus on improving efficiency, reducing environmental impact, and enabling access to structural analogs for structure-activity relationship studies. Particular attention has been directed toward developing one-pot synthesis procedures and exploring the use of catalytic systems to streamline the preparation process.
Characterization studies aim to provide comprehensive understanding of the compound's molecular properties, including detailed spectroscopic analysis, crystallographic structure determination, and computational modeling of its electronic structure. These investigations contribute to a fundamental understanding of how the specific substitution pattern influences molecular behavior and reactivity. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography represent essential analytical tools for achieving these characterization objectives.
Biological activity evaluation constitutes another major research focus, with studies examining antimicrobial, anticancer, and other potential therapeutic applications. Structure-activity relationship investigations seek to understand how modifications to the substitution pattern affect biological potency and selectivity. These studies often involve the synthesis of compound libraries containing systematic structural variations, followed by comprehensive biological screening.
Properties
IUPAC Name |
6-bromo-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHTUPXAZQRIKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624250 | |
| Record name | 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328955-61-9 | |
| Record name | 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Bromination
One of the common methods for synthesizing 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one involves the bromination of 4-(trifluoromethyl)quinoline. This reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selectivity at the desired position.
- Brominating Agent: Bromine or NBS
- Solvent: Acetic acid or dichloromethane
- Temperature: Controlled to prevent over-bromination
Knorr Synthesis
The Knorr synthesis is another viable route for producing this compound, involving the condensation of β-keto esters with anilines followed by cyclization. This method is particularly useful for constructing the quinoline framework.
- Condensation Reaction: A β-keto ester is reacted with an appropriate aniline derivative (e.g., 4-bromoaniline).
- Cyclization: The resulting anilide undergoes cyclization to form the quinolinone structure.
Yield: This method has been reported to yield significant amounts of product, although specific yields can vary based on reaction conditions.
Cascade Reactions
Recent studies have explored cascade reactions that incorporate both Knoevenagel and Aza-Wittig reactions, which can efficiently construct complex structures including this compound.
- Combine azidobenzaldehyde with suitable reactants in a solvent like acetonitrile.
- Heat the mixture under reflux conditions while monitoring the reaction progress.
- Purify the final product through column chromatography.
Yield: This method can achieve high yields (up to 87%) depending on the specific reactants used and reaction optimization.
The following table summarizes key data on the preparation methods for this compound:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Electrophilic Bromination | Bromine/NBS, Acetic acid/Dichloromethane | Controlled temperature | Variable |
| Knorr Synthesis | β-keto ester, Aniline | Condensation followed by cyclization | Significant |
| Cascade Reactions | Azidobenzaldehyde, Various reactants | Heated in acetonitrile | Up to 87% |
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinolin-2(1H)-one derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Synthesis of 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one
The synthesis of this compound can be achieved through several methods, including the use of starting materials such as 4-bromaniline and ethyl propiolate. The process typically involves multiple steps, including heating and refluxing conditions that yield the desired product with high purity and yield, making it suitable for industrial-scale production .
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of this compound and its derivatives. For instance, one study evaluated a series of trifluoromethylated quinolone-hydantoin hybrids, revealing that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . Molecular docking studies suggested that these compounds interact effectively with the active site of DNA gyrase, a target for antibacterial drugs.
Anticancer Potential
The compound has also been investigated for its anticancer properties. As an intermediate in the synthesis of Omipalisib (a selective inhibitor for certain kinases), this compound plays a crucial role in developing therapies for solid tumors and lymphomas . The structural modifications of quinoline derivatives have shown promise in enhancing their pharmacological profiles.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Halogenation Enhances Bioactivity : Bromine and chlorine at C6/C7 improve target binding via halogen bonds, as seen in FXa inhibitors () and antiparasitic agents () .
Trifluoromethyl vs. Methyl: The CF₃ group in this compound increases metabolic stability compared to methyl-substituted analogues (e.g., 6-methyl-4-hydroxyquinolin-2(1H)-one in ), reducing CYP450-mediated oxidation .
Positional Isomerism Matters: 7-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one (CAS: 847900-73-6, ) shows distinct NMR shifts and lower anticancer activity than the C6-bromo isomer, highlighting the importance of substitution patterns .
Biological Activity
6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and trifluoromethyl groups enhances its reactivity and biological profile, making it a valuable candidate for further research in various therapeutic areas.
This compound has the molecular formula and a molar mass of 292.05 g/mol. Its synthesis typically involves several steps, including trifluoromethylation and cyclization reactions. Common reagents used in its synthesis include trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) for introducing the trifluoromethyl group, followed by cyclization to form the quinolinone structure .
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and antiviral agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of quinolone compounds, including those with trifluoromethyl substitutions, have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Properties
In vitro studies have revealed that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the compound's interaction with specific molecular targets, potentially leading to apoptosis in cancer cells. Notably, its structural characteristics contribute to its ability to modulate cellular pathways involved in cancer progression .
Antiviral and Antifungal Activity
The compound has also been investigated for its antiviral and antifungal activities. Preliminary findings suggest that it may inhibit viral replication mechanisms and exhibit fungicidal effects against various fungal strains .
The mechanism of action for this compound is believed to involve the inhibition of key enzymes or receptors within target organisms. The bromine atom enhances binding affinity, while the trifluoromethyl group contributes to the compound's stability and lipophilicity, allowing better penetration into biological membranes .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-4-(trifluoromethyl)quinolin-2(1H)-one | Chlorine instead of Bromine | Moderate antimicrobial activity |
| 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | Fluorine instead of Bromine | Lower anticancer activity |
| 6-Iodo-4-(trifluoromethyl)quinolin-2(1H)-one | Iodine instead of Bromine | Enhanced reactivity but lower biological activity |
This table illustrates how the presence of bromine in this compound confers distinct biological activities compared to its halogenated analogs.
Case Studies
Several case studies highlight the practical applications of this compound:
- Inhibition Studies : In vitro assays demonstrated that derivatives of quinoline compounds exhibit IC50 values ranging from 0.7 to 40 μM against various pathogens, indicating potent inhibitory effects against target enzymes involved in disease processes .
- Molecular Docking : Computational studies using molecular docking techniques have shown promising binding affinities for this compound with key targets such as DYRK1A, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
- Antimycobacterial Activity : A series of quinolinone-thiosemicarbazones were designed based on this compound's structure and tested against Mycobacterium tuberculosis, showing excellent activity compared to standard treatments .
Q & A
Q. What are the common synthetic routes for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, bromination and trifluoromethylation can be achieved using reagents like N-bromosuccinimide (NBS) or Cu-mediated cross-coupling. Optimization includes controlling temperature (e.g., 0°C to room temperature) and solvent polarity (DMF or THF) to enhance yield. Characterization is performed via IR, -NMR, -NMR, and mass spectrometry to confirm structural integrity .
Q. How are spectroscopic techniques utilized to characterize this compound?
- Methodological Answer :
- -NMR : Identifies protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl), with deshielding observed at δ ~7.4–8.1 ppm for aromatic protons .
- -NMR : Confirms carbonyl (C=O) at ~162 ppm and quaternary carbons near 130–140 ppm .
- Mass Spectrometry : Molecular ion peaks ([M+H]) are critical for verifying molecular weight, especially for brominated derivatives (e.g., m/z ~320–340) .
Q. What in vitro assays are used to evaluate the antimicrobial activity of quinolin-2(1H)-one derivatives?
- Methodological Answer : The twofold serial dilution technique is standard for determining minimal inhibitory concentrations (MICs) against bacterial (e.g., P. aeruginosa) and fungal strains. Compound activity is compared to controls like streptomycin. For example, fluoro-substituted analogs show MIC values as low as 16 µg/mL .
Advanced Research Questions
Q. How do substituents at the 3-, 6-, and 8-positions influence the biological activity of quinolin-2(1H)-one derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Br, CF) enhance antimicrobial potency by increasing membrane permeability .
- Morpholinomethyl or piperidinyl groups at the 3-position improve solubility and target binding, as shown in docking studies .
- Steric hindrance at the 8-position (e.g., methoxy or benzyloxy) directs alkylation to the O-site rather than N-site, altering reactivity .
Q. What role does the trifluoromethyl group play in modulating physicochemical and pharmacokinetic properties?
- Methodological Answer : The CF group enhances lipophilicity (logP) and metabolic stability via steric and electronic effects. Computational studies (e.g., DFT) show its electron-withdrawing nature stabilizes the quinolinone core, improving binding affinity to targets like bacterial topoisomerases .
Q. How can computational methods guide the design of greener synthesis pathways for quinolin-2(1H)-one derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states and reaction energetics. For example, solvent-free conditions or aqueous-phase reactions can reduce waste. Mechanistic studies of Skraup-like reactions identify eco-friendly catalysts (e.g., ascorbic acid) to replace toxic reagents .
Q. What mechanistic insights explain regioselectivity in the alkylation of substituted quinolin-2(1H)-ones?
- Methodological Answer : Steric effects dominate regioselectivity. Bulky substituents (e.g., 8-methoxy) favor O-alkylation, while smaller groups (e.g., 6-Cl) allow N-alkylation. Kinetic studies using -NMR monitoring reveal intermediate stability dictates product distribution .
Q. How can bioactivity profiling be expanded beyond antimicrobial testing for this compound?
- Methodological Answer :
- Antioxidant assays : DPPH radical scavenging evaluates electron-donating capacity, with IC values correlated to substituent electronic profiles .
- Anticancer screens : MTT assays on cancer cell lines (e.g., HeLa) assess cytotoxicity, with SAR guiding modifications for selectivity .
Q. How should researchers address contradictory bioactivity data across studies?
Q. What challenges arise in purifying halogenated quinolin-2(1H)-one derivatives, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
